molecular formula C15H8ClNO6S B2432598 3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one CAS No. 866013-24-3

3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one

Cat. No.: B2432598
CAS No.: 866013-24-3
M. Wt: 365.74
InChI Key: NGBAZGZBUOXQBF-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps. One common method starts with the condensation of 4-chlorobenzenesulfonyl chloride with 6-nitro-2H-chromen-2-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recycling and waste minimization techniques are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, appropriate solvents like ethanol or dimethylformamide.

    Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: 3-[(4-aminophenyl)sulfonyl]-6-nitro-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl derivatives with extended conjugation.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, its antibacterial activity is thought to result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

3-(4-chlorobenzenesulfonyl)-6-nitro-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

    3-[(4-chlorophenyl)sulfanyl]propanoic acid: While both compounds contain a 4-chlorophenyl group, the presence of the chromenone core in this compound provides additional biological activities.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonyl group but differs in the core structure, leading to different biological properties.

    4-[(4-chlorophenyl)sulfonyl]benzoic acid: Similar sulfonyl group but lacks the chromenone core, resulting in different applications and activities.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBAZGZBUOXQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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